BenchChemオンラインストアへようこそ!

Secnidazole

Pharmacokinetics Drug Development Infectious Disease

Secnidazole is a second-generation 5-nitroimidazole whose 17–29-hour elimination half-life—2–3× longer than metronidazole—enables a true single-dose oral regimen for bacterial vaginosis and trichomoniasis. In vitro, it demonstrates a significantly lower MLC against T. vaginalis (2.4 µg/mL vs. 6.13 µg/mL for metronidazole; p<0.0001), making it a critical reference compound for antimicrobial resistance research and clinical trial material sourcing. Procuring secnidazole eliminates the adherence risks inherent in multi-day metronidazole courses, directly reducing treatment failure rates. Available in research-grade (≥98%) and analytical-standard formats for drug development, bioequivalence studies, and anaerobic microbiology benchmarking.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 3366-95-8
Cat. No. B1681708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecnidazole
CAS3366-95-8
SynonymsPM 185184;  PM-185184;  PM185184;  RP 14539;  RP-14539;  RP14539;  SYM-1219;  SYM1219;  SYM 1219;  Secnidazole, trade name: Flagentyl, Secnol, Deprozol, Sabima;  Sindose, Secnil.
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(C)O)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3
InChIKeyKPQZUUQMTUIKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>27.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Secnidazole (CAS 3366-95-8) Procurement Guide: Class Overview and Key Differentiators


Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent with antiprotozoal and antibacterial activity [1]. It is structurally related to metronidazole and tinidazole but is distinguished by a significantly prolonged elimination half-life [2]. Secnidazole is indicated for the treatment of bacterial vaginosis and trichomoniasis in patients 12 years of age and older [1]. It is available as a single-dose oral granule formulation, which is a key differentiator for patient adherence and procurement decisions [3].

Why Secnidazole (CAS 3366-95-8) Cannot Be Readily Substituted with Other 5-Nitroimidazoles


While metronidazole, tinidazole, ornidazole, and secnidazole share the same 5-nitroimidazole pharmacophore, they exhibit clinically and pharmacokinetically significant differences that preclude simple interchange [1]. The most critical distinction lies in their terminal elimination half-lives: secnidazole (17–29 hours) vs. metronidazole (~7–8 hours) vs. tinidazole (~12–14 hours) [2]. This extended half-life enables a true single-dose treatment regimen for secnidazole, whereas metronidazole typically requires a 7-day multi-dose course [2]. Furthermore, in vitro potency against key pathogens differs substantially; for instance, secnidazole demonstrates a significantly lower minimum lethal concentration (MLC) against Trichomonas vaginalis compared to metronidazole [3]. Such differences in pharmacokinetics and potency directly impact treatment efficacy, adherence, and therefore the overall cost-effectiveness of the therapeutic regimen, making unverified substitution a high-risk decision for both clinical outcomes and procurement strategy.

Secnidazole (CAS 3366-95-8) Quantitative Differentiation Evidence vs. Metronidazole, Tinidazole, and Ornidazole


Secnidazole vs. Metronidazole & Tinidazole: Pharmacokinetic Half-Life Comparison Enables Single-Dose Therapy

Secnidazole has a significantly longer elimination half-life compared to metronidazole and tinidazole, a key factor enabling its effective use as a single-dose oral therapy [1]. This extended half-life allows for sustained plasma concentrations above the MIC for common pathogens for a duration sufficient to clear the infection with one administration, improving patient adherence and simplifying procurement logistics [2].

Pharmacokinetics Drug Development Infectious Disease

Secnidazole vs. Metronidazole: In Vitro Potency Against T. vaginalis Clinical Isolates

In a study of 50 clinical isolates of Trichomonas vaginalis, secnidazole demonstrated significantly greater in vitro potency than metronidazole under aerobic conditions [1]. The Minimum Lethal Concentration (MLC) for secnidazole was substantially lower, indicating superior activity against this protozoan [1]. This difference is statistically significant and suggests that secnidazole may overcome some forms of reduced susceptibility that affect metronidazole [2].

Microbiology Antimicrobial Susceptibility Infectious Disease

Secnidazole vs. Metronidazole & Tinidazole: Activity Spectrum Against BV-Associated Anaerobes

Secnidazole exhibits in vitro activity against a broad range of BV-associated bacteria that is comparable to metronidazole and tinidazole [1]. Notably, secnidazole and metronidazole are both superior to clindamycin against several key anaerobic genera, including Prevotella spp. and Bacteroides spp. [1]. Against Gram-positive anaerobes, secnidazole showed activity that was slightly stronger than tinidazole, and both were more potent than metronidazole [2].

Microbiology Antimicrobial Susceptibility Bacterial Vaginosis

Secnidazole Clinical Efficacy in Co-Infected Patients: A High Barrier to Substitution

In a Phase 3 clinical trial subgroup analysis of women co-infected with T. vaginalis and bacterial vaginosis, a single 2 g oral dose of secnidazole achieved an exceptionally high microbiological cure rate [1]. This efficacy in a co-infected population is a critical differentiator, as co-infection is common and complicates treatment [2]. While direct comparative data to multi-dose metronidazole in this specific co-infected subgroup are not available from this trial, the 97.7% cure rate for secnidazole provides a benchmark that alternative therapies must meet, highlighting the risk of substituting with an unverified regimen.

Clinical Trial Trichomoniasis Bacterial Vaginosis

Key Procurement and Research Application Scenarios for Secnidazole (CAS 3366-95-8)


Formulary Addition for a Single-Dose Treatment Option in Trichomoniasis and BV

For healthcare systems, clinics, or public health programs seeking to simplify treatment protocols for trichomoniasis and bacterial vaginosis, secnidazole offers a single-dose oral regimen [1]. This is supported by its extended half-life of 17-29 hours, which is 2-3× longer than metronidazole, and by clinical trial data showing a 97.7% cure rate for T. vaginalis in co-infected women [REFS-1, REFS-2]. Procurement of secnidazole addresses the challenge of patient non-adherence associated with multi-day metronidazole courses, potentially reducing treatment failure rates and associated downstream healthcare costs.

Clinical Research on Trichomoniasis with Suspected or Confirmed Metronidazole Resistance

In vitro studies demonstrate that secnidazole has a significantly lower Minimum Lethal Concentration (MLC) against clinical isolates of T. vaginalis compared to metronidazole (mean MLC 2.4 μg/mL vs. 6.13 μg/mL, p<0.0001) [3]. This makes secnidazole a critical compound for investigators conducting clinical trials or translational research on T. vaginalis infections, particularly in populations where metronidazole treatment failure or resistance is a concern. Procuring secnidazole for such studies is essential for evaluating next-generation treatment strategies.

Preclinical and In Vitro Studies on Anaerobic Bacteria and Protozoa

Secnidazole is a valuable reference standard for microbiology and drug discovery research focused on anaerobic pathogens and protozoa [4]. Its in vitro activity against key BV-associated anaerobes like Bacteroides spp. and Prevotella bivia is well-characterized (e.g., MIC90 of 2 μg/mL and 8 μg/mL, respectively), providing a robust comparator for novel antimicrobial agents [4]. Researchers can use secnidazole to benchmark the potency and spectrum of new chemical entities against a clinically relevant, second-generation 5-nitroimidazole.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Secnidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.